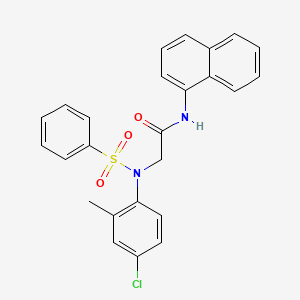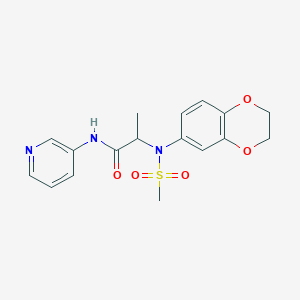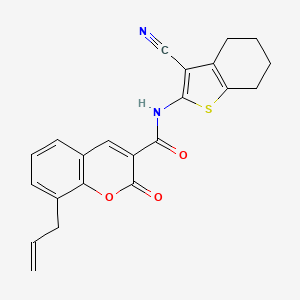
N~2~-(4-chloro-2-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chloro-2-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation, differentiation, and survival.
Mechanism of Action
N~2~-(4-chloro-2-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide binds to the ATP-binding site of EGFR and prevents the phosphorylation of tyrosine residues in the receptor's intracellular domain, which is required for downstream signaling. This results in the inhibition of cell proliferation, migration, and survival, as well as the induction of apoptosis. This compound is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, such as HER2, HER3, and MET.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative and proapoptotic effects on various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. This compound has been used to study the role of EGFR in neuronal survival and plasticity, as well as in the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of proinflammatory cytokines, such as IL-6 and tumor necrosis factor-α (TNF-α).
Advantages and Limitations for Lab Experiments
N~2~-(4-chloro-2-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide is a highly selective and potent inhibitor of EGFR, which makes it an ideal tool compound for studying the role of EGFR signaling in various cellular processes and diseases. It is also relatively stable and can be easily synthesized and purified. However, this compound has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. It also has a relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on N~2~-(4-chloro-2-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One direction is to explore the potential of this compound as a therapeutic agent for cancer and other diseases. This may involve the development of more potent and selective analogs of this compound, as well as the optimization of its pharmacokinetic and pharmacodynamic properties. Another direction is to investigate the role of EGFR signaling in the regulation of immune responses and inflammation, and the potential of this compound as an anti-inflammatory agent. Finally, the crosstalk between EGFR and other signaling pathways, such as the TGF-β and IL-6 pathways, warrants further investigation, as it may provide new insights into the pathogenesis of various diseases.
Synthesis Methods
N~2~-(4-chloro-2-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized by a multistep process involving the reaction of 4-chloro-2-methylphenylamine with 1-naphthylamine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride and glycine. The final compound is obtained by purification using column chromatography and recrystallization. The purity and identity of this compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Scientific Research Applications
N~2~-(4-chloro-2-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively used as a tool compound in scientific research to investigate the role of EGFR signaling in various cellular processes and diseases, such as cancer, inflammation, and neurodegeneration. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This compound has also been used to study the crosstalk between EGFR and other signaling pathways, such as the transforming growth factor-β (TGF-β) and interleukin-6 (IL-6) pathways.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c1-18-16-20(26)14-15-24(18)28(32(30,31)21-10-3-2-4-11-21)17-25(29)27-23-13-7-9-19-8-5-6-12-22(19)23/h2-16H,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYZLSLAUKKWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362051 |
Source


|
| Record name | ST51015775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6189-44-2 |
Source


|
| Record name | ST51015775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6095322.png)
![N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide](/img/structure/B6095336.png)
![4-[(5-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-2-thienyl)carbonyl]morpholine](/img/structure/B6095347.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6095348.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6095359.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B6095369.png)
![(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6095374.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B6095375.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6095383.png)

![4-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-2-piperazinone](/img/structure/B6095394.png)
![N-(4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)acetamide](/img/structure/B6095412.png)

